molecular formula C5H11NO3S B2770094 Hydroxyethylcysteine CAS No. 97170-10-0

Hydroxyethylcysteine

Cat. No.: B2770094
CAS No.: 97170-10-0
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-BYPYZUCNSA-N
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Description

Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is an organic compound belonging to the class of L-cysteine-S-conjugates. It is characterized by the presence of a hydroxyethyl group attached to the sulfur atom of the cysteine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyethylcysteine can be synthesized through the reaction of L-cysteine with ethylene oxide under controlled conditions. The reaction typically involves the nucleophilic attack of the thiol group of L-cysteine on the ethylene oxide, resulting in the formation of the hydroxyethyl derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-30°C, with a pH maintained between 7 and 8 to ensure optimal reaction conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where L-cysteine and ethylene oxide are combined in a controlled environment. The reaction mixture is continuously stirred to ensure uniformity, and the temperature and pH are closely monitored. After the reaction is complete, the product is purified through techniques such as crystallization or chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Hydroxyethylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroxyethylcysteine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Cysteine: The parent compound of hydroxyethylcysteine, which lacks the hydroxyethyl group.

    N-Acetylcysteine: Another derivative of cysteine with an acetyl group attached to the nitrogen atom.

    S-Methylcysteine: A derivative with a methyl group attached to the sulfur atom.

Uniqueness of this compound: this compound is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFRVMDVLYIXJF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914076
Record name S-(2-Hydroxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-98-2, 97170-10-0
Record name S-(2-Hydroxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine, S-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Hydroxyethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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